Cas no 176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI))
176773-05-0 structure
Product Name:2(1H)-Pyrimidinimine,(Z)- (9CI)
2(1H)-Pyrimidinimine,(Z)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinimine,(Z)- (9CI)
- 2(1H)-Pyrimidinimine, (Z)- (9CI)
- UNII-OB8I17P2G4
- 2-AMINOPYRIMIDINE
- A927973
- pyrimidin-2-amine
- Pyrimidinamine
- NSC-1912
- pyrimidine-2-amine
- pyrimidyl amine
- 27043-39-6
- 2-Aminpirimidina
- MB00175
- Q27117919
- 2-Pyrimidinamine
- F3329-0410
- BDBM50354823
- Pyrimidine, 2-amino-
- amino pyrimidine
- CHEMBL88580
- DTXSID70870459
- 2-amino-pyrimidine
- pyrimidin-2-yl-amine
- 176773-04-9
- AM690
- AKOS000119323
- iminopyrimidine
- NSC1912
- AC-15596
- AS-13594
- 2(1H)-Pyrimidinimine (9CI)
- HY-41340
- PYRIMIDINE, 1,2-DIHYDRO-2-IMINO-
- 176773-05-0
- 2-Pyridiylamine
- CS-W020110
- 2-Aminopyrimidine, Vetec(TM) reagent grade, 97%
- EN300-17309
- 2-Pyrimidiylamine
- A801969
- 2(1H)-Pyrimidinimine, (E)- (9CI)
- FT-0611272
- Sulfadiazine Impurity A
- 153824-54-5
- 1,2-Dihydro-2-iminopyrimidine
- EINECS 203-648-4
- amino-pyrimidine
- MFCD00006089
- 109-12-6
- Pyrimidin-2-amine; Sulfadiazine Imp. A (Pharmeuropa); Sulfadiazine Impurity A
- 551920-04-8
- 2-aminopirimidina
- CHEBI:38618
- Q-200239
- Pyrimidine, 1,2-dihydro-2-imine-
- A0412
- Pyrimidin-2-ylamine
- 2-amino pyrimidine
- 2-Aminopyrimidine, 97%
- Sulfadiazine impurity A, European Pharmacopoeia (EP) Reference Standard
- NS00004461
- OB8I17P2G4
- AI3-24128
- Aminopyrimidine
- NSC 1912
- SULFADIAZINE IMPURITY A [EP IMPURITY]
- LGA
-
- Inchi: 1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
- InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
- SMILES: N1C=CC=NC=1N
Computed Properties
- Exact Mass: 95.04845
- Monoisotopic Mass: 95.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 48.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 48.24
2(1H)-Pyrimidinimine,(Z)- (9CI) Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent